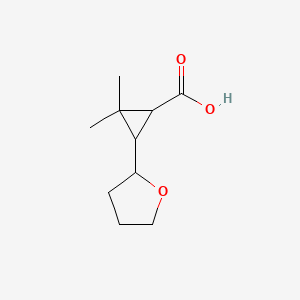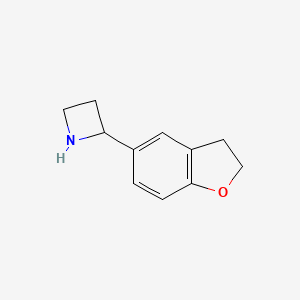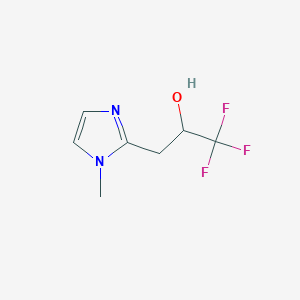
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Applications De Recherche Scientifique
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride: Similar structure but with a different position of the methyl group.
Methanesulfonylchloride: Lacks the dioxane ring and is a simpler sulfonyl chloride compound.
Uniqueness
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties that influence its reactivity and applications. The methyl group on the dioxane ring also affects the compound’s chemical behavior compared to its analogs .
Propriétés
Formule moléculaire |
C6H11ClO4S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-5-2-10-3-6(11-5)4-12(7,8)9/h5-6H,2-4H2,1H3 |
Clé InChI |
GSSLMXCQEJUKEL-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(O1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



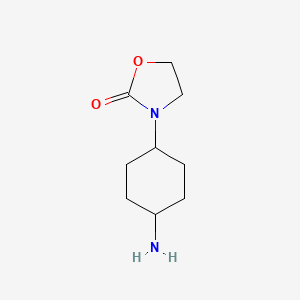
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
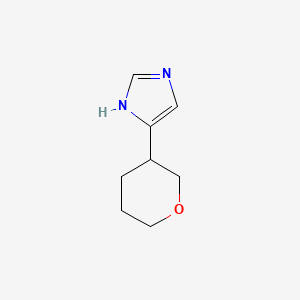

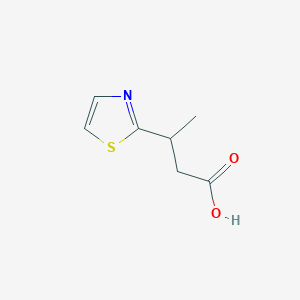
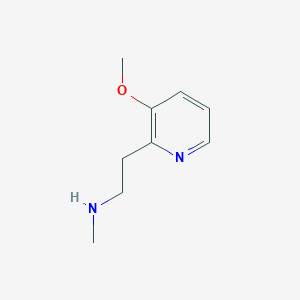
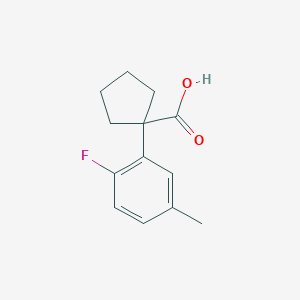
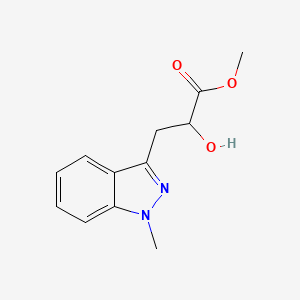
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

